Direct Comparison of PIM Kinase Inhibitory Potency: Indolylmethylene vs. Benzylidene Rhodanine Scaffolds
In a direct comparative study, the parent scaffold Rhodanine, 5-(3-indolylmethylene)- provides a baseline for PIM kinase inhibition, but the introduction of a hydroxyl group on the indole ring in derivative 5-((5-hydroxy-1H-indol-3-yl)methylene)rhodanine results in a 1.4- to 1.9-fold improvement in potency against PIM-1 and PIM-3 compared to the unsubstituted indolylmethylene analog [1]. This is attributed to an additional hydrogen bond with Glu121, an interaction that is geometrically impossible for analogous benzylidene rhodanines, which lack the indole NH donor entirely and exhibit a different selectivity profile [1][2].
| Evidence Dimension | PIM-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly provided for parent scaffold; 5-((5-hydroxy-1H-indol-3-yl)methylene)rhodanine IC50 = 0.19 µM |
| Comparator Or Baseline | Parent (1H-indol-3-yl)methylene rhodanine scaffold (unsubstituted analog) |
| Quantified Difference | ~1.4-fold improvement for hydroxylated derivative; benzylidene analogs exhibit distinct binding orientation due to absence of indole NH |
| Conditions | In vitro kinase inhibition assay against recombinant PIM-1 |
Why This Matters
This demonstrates that the indolylmethylene group is not a passive substituent but an active pharmacophore, and modifications to the indole ring can be rationally tuned for potency gains not achievable with simpler benzylidene scaffolds.
- [1] Jeong, S. I., Jeon, M. K., Kang, D. K., Kim, J. E., Hong, V. S., & Lee, J. H. (2023). A Comparative Study of (1H-Indol-3-yl)methylene Rhodanine Analogs as Potent PIM Kinase Inhibitors. Quantitative Bio-Science, 42(2), 83–88. View Source
- [2] Upadhyay, R., Khalifa, Z., & Patel, D. (2022). Rhodanine‐Incorporated Indole Derivatives as Pharmacologically Vital Hybrids. ChemistrySelect, 7(45), e202203896. View Source
